molecular formula C9H12FNO2 B13051174 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol

4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Cat. No.: B13051174
M. Wt: 185.20 g/mol
InChI Key: GSUPQKXDKROARR-SSDLBLMSSA-N
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Description

4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a fluorinated phenolic compound characterized by a chiral amino-hydroxypropyl side chain at the para position of the benzene ring and a fluorine substituent at the meta position. Its molecular formula is C₉H₁₂FNO₂, with a molecular weight of 201.20 g/mol. The compound’s stereochemistry ((1S,2S)) is critical to its biological activity and physicochemical properties, including solubility and binding affinity.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-[(1S,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1

InChI Key

GSUPQKXDKROARR-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=C(C=C1)O)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)O)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves multi-step organic reactions. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Backbone Structure
4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol (Target) C₉H₁₂FNO₂ 201.20 Phenol, amino, hydroxypropyl, fluorine Phenol derivative
(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone C₂₄H₂₁F₂NO₃ 409.43 Azetidinone, fluorophenyl, hydroxyphenyl Azetidinone heterocycle
3-(3-Dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone C₂₀H₁₈FN₂O₂ 343.37 Isobenzofuranone, dimethylaminopropyl, cyano Isobenzofuranone
(3R,4S)-1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone C₂₄H₂₁F₂NO₃ 409.43 Azetidinone, multiple fluorophenyl groups Azetidinone heterocycle
Key Observations:
  • Backbone Complexity: The target compound has a simpler phenol backbone, whereas azetidinone and isobenzofuranone derivatives feature complex heterocyclic structures.
  • Functional Groups: All compounds include fluorinated aromatic rings, but the target lacks the azetidinone or isobenzofuranone moieties present in the others.
  • Molecular Weight : The target compound is significantly smaller (201.20 g/mol vs. 343–409 g/mol), which may enhance its bioavailability compared to bulkier analogs .

Physicochemical and Pharmacological Properties

Solubility and Bioavailability
  • The target compound’s phenol and amino groups suggest moderate water solubility, whereas azetidinone derivatives (e.g., CAS 1700622-06-5) likely exhibit lower solubility due to their hydrophobic heterocyclic cores .
  • The (1S,2R) diastereomer’s predicted pKa (~8.46) indicates basicity, which could influence protonation states under physiological conditions .
Pharmacological Potential
  • Azetidinone derivatives, such as those in and , are frequently investigated as protease inhibitors or anticancer agents due to their rigid structures and fluorophenyl binding motifs .
  • Isobenzofuranone derivatives () with cyano and dimethylaminopropyl groups may target neurological pathways, as seen in related antipsychotic or antidepressant drugs .

Stereochemical Considerations

The (1S,2S) configuration of the target compound distinguishes it from its (1S,2R) diastereomer (CAS 1213166-99-4). Stereochemistry impacts:

  • Receptor Binding: The spatial arrangement of amino and hydroxy groups may enhance interactions with chiral biological targets.
  • Metabolic Stability: The (1S,2S) isomer could exhibit slower hepatic clearance compared to bulkier azetidinone derivatives .

Biological Activity

4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including a fluorine atom and an amino alcohol functional group. This compound is of interest for its interactions with various biological targets, influencing multiple biochemical pathways.

  • Molecular Formula: C9H12FNO2
  • Molecular Weight: 185.20 g/mol
  • CAS Number: 1269989-76-5

The presence of the fluorine atom enhances metabolic stability and bioavailability, making it a candidate for drug development. The compound's structure includes a phenolic ring that contributes to its reactivity and biological activity.

The biological activity of 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. These interactions can modulate processes such as:

  • Signal Transduction: Influencing pathways related to inflammation and cell proliferation.
  • Metabolism: Affecting the enzymatic activity involved in metabolic processes.

Biological Activity Data

Research has demonstrated that this compound exhibits various biological activities, including potential anticancer effects. Below is a summary of findings from relevant studies:

Study ReferenceCell Line TestedIC50 (µM)Observations
MCF-75.85Higher anticancer activity compared to standard drugs like 5-Fluorouracil.
A5493.0Significant growth inhibition observed.
Various Cancer Lines<10Considerable growth inhibition across multiple human cancer cell lines.

Case Studies

  • Anticancer Activity:
    A study evaluated the antiproliferative effects of various compounds, including 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol, against human cancer cell lines. The results indicated that this compound had an IC50 value comparable to established anticancer agents, suggesting its potential as a therapeutic agent in oncology.
  • Enzymatic Inhibition:
    The compound has been shown to inhibit specific enzymes involved in cancer metabolism, enhancing its therapeutic potential. Molecular docking studies indicated favorable binding interactions with target enzymes, further supporting its role as a promising drug candidate.

Applications and Future Directions

The unique properties of 4-((1S,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol make it suitable for various applications in medicinal chemistry:

  • Drug Development: Its ability to modulate biological pathways positions it as a candidate for developing new therapeutic agents.
  • Research Tool: The compound can be utilized in biochemical studies to explore enzyme mechanisms and signaling pathways.

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